molecular formula C5H9Cl2NO2S B1465912 4-Chloropiperidine-1-sulfonyl chloride CAS No. 1314922-61-6

4-Chloropiperidine-1-sulfonyl chloride

Cat. No. B1465912
CAS RN: 1314922-61-6
M. Wt: 218.1 g/mol
InChI Key: OHMDLBOQSVPALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropiperidine-1-sulfonyl chloride (4-CPPSC) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 215.6 g/mol and a melting point of 79.5°C. 4-CPPSC is a versatile and important reagent in organic synthesis, and is used in a variety of research applications, from drug design to nanotechnology.

Scientific Research Applications

Pharmacology

4-Chloropiperidine-1-sulfonyl chloride: is a valuable intermediate in the synthesis of various pharmacological agents. Its sulfonyl chloride group is highly reactive, making it an ideal candidate for introducing sulfonamide functionalities into molecules. Sulfonamides are a class of compounds widely used in the development of diuretics, carbonic anhydrase inhibitors, and antihypertensive drugs .

Organic Synthesis

In organic chemistry, 4-Chloropiperidine-1-sulfonyl chloride serves as a versatile reagent for introducing sulfonyl groups into organic molecules. This compound can act as an electrophile in substitution reactions, allowing for the synthesis of complex molecules with potential applications in material science and as intermediates for further chemical transformations .

Medicinal Chemistry

This compound is utilized in medicinal chemistry for the synthesis of a wide range of therapeutic agents. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and potency. It is particularly significant in the design of novel compounds with improved pharmacokinetic properties .

Agricultural Research

4-Chloropiperidine-1-sulfonyl chloride: may be used in the development of agrochemicals. Its derivatives can function as intermediates in the synthesis of pesticides and herbicides, contributing to the protection of crops and improving agricultural productivity .

Material Science

In material science, this compound can be used to modify polymers and create new materials with specific properties such as increased strength, chemical resistance, or biodegradability. Its reactive nature allows it to be incorporated into various polymer backbones, altering their characteristics for specialized applications .

Environmental Studies

4-Chloropiperidine-1-sulfonyl chloride: is also relevant in environmental studies, particularly in the synthesis of labeled compounds used as tracers to monitor the environmental fate of pollutants. The sulfonyl chloride group can be used to introduce isotopic labels into molecules, aiding in the study of their degradation and movement through ecosystems .

properties

IUPAC Name

4-chloropiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2NO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMDLBOQSVPALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropiperidine-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.